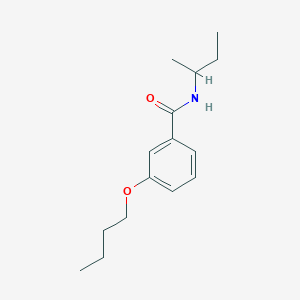
3-butoxy-N-(sec-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as BBSB, belongs to the class of benzamides and is used as a research tool to study various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-(sec-butyl)benzamide involves its selective binding to the D1 dopamine receptor. 3-butoxy-N-(sec-butyl)benzamide is a competitive antagonist of the D1 receptor and blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the D1 receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butoxy-N-(sec-butyl)benzamide are primarily mediated through the D1 dopamine receptor. 3-butoxy-N-(sec-butyl)benzamide has been shown to decrease the release of dopamine in the striatum and reduce the rewarding effects of drugs of abuse. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butoxy-N-(sec-butyl)benzamide in lab experiments include its high selectivity for the D1 dopamine receptor, its ability to cross the blood-brain barrier, and its well-established role as a research tool. However, the limitations of using 3-butoxy-N-(sec-butyl)benzamide include its potential off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.
Orientations Futures
For research on 3-butoxy-N-(sec-butyl)benzamide include the development of more selective and potent D1 dopamine receptor antagonists, the investigation of the role of the D1 receptor in various neurological disorders, and the exploration of the potential therapeutic applications of 3-butoxy-N-(sec-butyl)benzamide in the treatment of addiction, schizophrenia, and Parkinson's disease.
Conclusion
3-butoxy-N-(sec-butyl)benzamide is a chemical compound that has significant potential as a research tool for studying the role of dopamine receptors in the brain. Its selective antagonism of the D1 dopamine receptor has been extensively used to investigate the effects of dopamine on behavior, cognition, and addiction. While there are limitations to using 3-butoxy-N-(sec-butyl)benzamide in lab experiments, the future directions for research on this compound are promising and may lead to the development of new therapeutic interventions for various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-(sec-butyl)benzamide involves the reaction of 3-butoxybenzoic acid with sec-butylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 3-butoxy-N-(sec-butyl)benzamide.
Applications De Recherche Scientifique
3-butoxy-N-(sec-butyl)benzamide has been extensively used in scientific research to study various physiological and biochemical processes. It is primarily used as a research tool to investigate the role of dopamine receptors in the brain. 3-butoxy-N-(sec-butyl)benzamide is a selective antagonist of the D1 dopamine receptor and has been used to study the effects of dopamine on behavior, cognition, and addiction.
Propriétés
Nom du produit |
3-butoxy-N-(sec-butyl)benzamide |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-butan-2-yl-3-butoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-10-18-14-9-7-8-13(11-14)15(17)16-12(3)5-2/h7-9,11-12H,4-6,10H2,1-3H3,(H,16,17) |
Clé InChI |
WTOPINWXNFCLTP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)
![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267092.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)
![N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B267094.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)
![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)
![2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B267100.png)

![N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)
![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)